Stereochemical Specificity of ERAP1 Inhibition
DG013A (1) and its epimer DG013B (2) differ only in the stereochemistry at the central leucine-mimetic position. This subtle change results in a dramatic loss of ERAP1 inhibitory activity for DG013B. Quantitative comparison shows that DG013A inhibits ERAP1 with a pIC50 of 6.73 ± 0.04 (IC50 = 0.19 µM), whereas DG013B exhibits a pIC50 of 4.76 ± 0.06 (IC50 = 18 µM), representing a ~95-fold reduction in potency [1]. The stereochemical specificity of the phosphinic acid pharmacophore for the ERAP1 active site is therefore critical, and DG013B serves as an essential negative control in any study using DG013A.
| Evidence Dimension | ERAP1 inhibitory potency (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 6.73 ± 0.04; IC50 = 0.19 µM (n=17) |
| Comparator Or Baseline | DG013B (epimer): pIC50 = 4.76 ± 0.06; IC50 = 18 µM (n=5) |
| Quantified Difference | DG013A is ~95-fold more potent than DG013B against ERAP1 |
| Conditions | Recombinant ERAP1 assay using L-AMC substrate (250 µM) at pH 8; pIC50 values are mean ± SEM |
Why This Matters
This stark potency difference confirms that DG013A's activity is stereochemically dependent; procurement of the correct diastereomer (DG013A) is mandatory for ERAP1 inhibition studies, while DG013B must be sourced separately as a validated negative control.
- [1] Wilding, B., Pasqua, A. E., Chessum, N. E. A., Pierrat, O. A., Hahner, T., Burke, R., ... & van Montfort, R. L. M. (2021). Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. Bioorganic & Medicinal Chemistry Letters, 42, 128050. View Source
